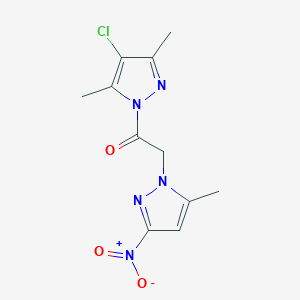
1-(4-Chloro-3,5-dimethyl-1-pyrazolyl)-2-(5-methyl-3-nitro-1-pyrazolyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chloro-3,5-dimethyl-1-pyrazolyl)-2-(5-methyl-3-nitro-1-pyrazolyl)ethanone is a C-nitro compound.
Applications De Recherche Scientifique
Molecular Structures and Intermolecular Interactions
- Research on related substituted pyrazole derivatives, including compounds with structural similarities to 1-(4-Chloro-3,5-dimethyl-1-pyrazolyl)-2-(5-methyl-3-nitro-1-pyrazolyl)ethanone, highlights their molecular structures and intermolecular interactions. These studies reveal the nonplanar nature of these molecules and the presence of weak intermolecular interactions such as C-H...O, C-H...π, and π-π interactions. The unique trifurcated C-Cl...Cl-C contacts are also of interest in these compounds (Bustos et al., 2015).
Synthesis and Structural Analysis
- Synthesis and structural evaluation of arene-linked pyrazolyl methane ligands and their transition metal complexes have been explored. These studies involve the creation of coordination polymers and analysis of their structural properties, which could be relevant for understanding the behavior of 1-(4-Chloro-3,5-dimethyl-1-pyrazolyl)-2-(5-methyl-3-nitro-1-pyrazolyl)ethanone in similar conditions (Wang et al., 2012).
Potential as Corrosion Inhibitors
- A theoretical study on bipyrazolic-type organic compounds, which are structurally related to 1-(4-Chloro-3,5-dimethyl-1-pyrazolyl)-2-(5-methyl-3-nitro-1-pyrazolyl)ethanone, has been conducted to assess their potential as corrosion inhibitors. The study uses density functional theory to analyze the efficiency and reactive sites of these compounds (Wang, H. et al., 2006).
Biomimetic Oxidation and Catalytic Properties
- Research into biomimetic oxidation employing complexes formed with pyrazolyl ligands, including structures similar to the compound , provides insights into their catalytic properties. This research is significant for understanding how these compounds might behave in biomimetic reactions (Boyaala et al., 2017).
- Another study focuses on the preparation, characterization, and catalytic properties of ruthenium nitrosyl complexes with polypyrazolylmethane ligands. These findings can be relevant for assessing the potential catalytic applications of 1-(4-Chloro-3,5-dimethyl-1-pyrazolyl)-2-(5-methyl-3-nitro-1-pyrazolyl)ethanone (Xu et al., 2008).
Antimicrobial and Anticancer Activity
- Studies on linked heterocyclic compounds containing pyrazole, pyrimidine, and thiazolidin-4-one, which have structural similarities to the compound of interest, indicate potential antimicrobial and anticancer activities. These findings are essential for exploring the biomedical applications of such compounds (Reddy et al., 2010).
Propriétés
Nom du produit |
1-(4-Chloro-3,5-dimethyl-1-pyrazolyl)-2-(5-methyl-3-nitro-1-pyrazolyl)ethanone |
|---|---|
Formule moléculaire |
C11H12ClN5O3 |
Poids moléculaire |
297.7 g/mol |
Nom IUPAC |
1-(4-chloro-3,5-dimethylpyrazol-1-yl)-2-(5-methyl-3-nitropyrazol-1-yl)ethanone |
InChI |
InChI=1S/C11H12ClN5O3/c1-6-4-9(17(19)20)14-15(6)5-10(18)16-8(3)11(12)7(2)13-16/h4H,5H2,1-3H3 |
Clé InChI |
AJZFMCZGELWDEQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC(=O)N2C(=C(C(=N2)C)Cl)C)[N+](=O)[O-] |
SMILES canonique |
CC1=CC(=NN1CC(=O)N2C(=C(C(=N2)C)Cl)C)[N+](=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



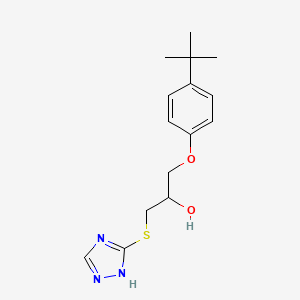
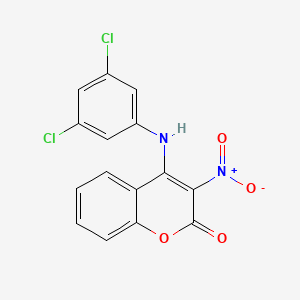
![N-[(4-fluorophenyl)methyl]-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-4-morpholinecarboxamide](/img/structure/B1223519.png)
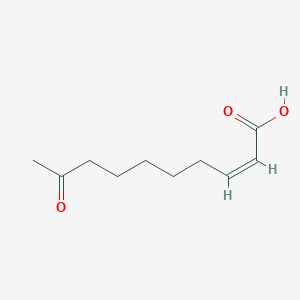
![[5-[(4-Methoxyphenyl)methylamino]-3-phenyl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B1223525.png)
![N-(2-naphthalenyl)-2-[[6-[[[2-(2-naphthalenylamino)-2-oxoethyl]thio]methyl]-2-pyridinyl]methylthio]acetamide](/img/structure/B1223526.png)
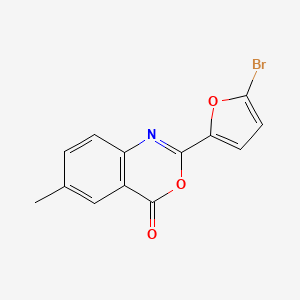
![1-Azepanyl-[2-[4-(difluoromethylthio)anilino]phenyl]methanone](/img/structure/B1223529.png)
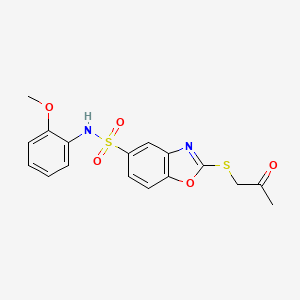
![2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-methylacetamide](/img/structure/B1223532.png)
![3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid O4-ethyl ester O2-[(2-fluorophenyl)methyl] ester](/img/structure/B1223533.png)
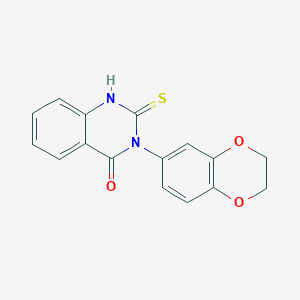
![N-[(2-hydroxyphenyl)-oxomethyl]-2,3-dihydrobenzofuran-5-carboxamide](/img/structure/B1223536.png)
![4-[[5-Ethyl-3-(4-methoxybenzoyl)thiophen-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1223537.png)